(S)-Tert-Butyl (3,3-dimethyl-1-(methylamino)-1-oxobutan-2-yl)carbamate
CAS No.: 200865-04-9
Cat. No.: VC7122311
Molecular Formula: C12H24N2O3
Molecular Weight: 244.335
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 200865-04-9 |
|---|---|
| Molecular Formula | C12H24N2O3 |
| Molecular Weight | 244.335 |
| IUPAC Name | tert-butyl N-[(2S)-3,3-dimethyl-1-(methylamino)-1-oxobutan-2-yl]carbamate |
| Standard InChI | InChI=1S/C12H24N2O3/c1-11(2,3)8(9(15)13-7)14-10(16)17-12(4,5)6/h8H,1-7H3,(H,13,15)(H,14,16)/t8-/m1/s1 |
| Standard InChI Key | BMDIHOPLEQXJHI-MRVPVSSYSA-N |
| SMILES | CC(C)(C)C(C(=O)NC)NC(=O)OC(C)(C)C |
Introduction
Chemical Structure and Physicochemical Properties
Stereochemical Configuration
The compound’s (S)-configuration at the chiral center is pivotal for its biological and synthetic relevance. The stereochemistry arises from the L-tert-leucine precursor used in its synthesis . The tert-butyl group at the carbamate nitrogen and the 3,3-dimethylbutan-2-yl backbone contribute to steric hindrance, influencing reactivity and stability.
Spectroscopic and Physical Data
Key spectroscopic characteristics include:
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Infrared (IR): Strong absorption bands at ~1700 cm (C=O stretch of carbamate and amide) and ~1250 cm (C–O–C stretch) .
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Nuclear Magnetic Resonance (NMR):
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: δ 1.40 (s, 9H, tert-butyl), δ 2.75 (s, 3H, N–CH), δ 1.20 (s, 6H, C(CH)).
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: δ 28.2 (tert-butyl CH), δ 156.1 (carbamate C=O), δ 175.3 (amide C=O).
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Table 1: Physical Properties of (S)-Tert-Butyl (3,3-dimethyl-1-(methylamino)-1-oxobutan-2-yl)carbamate
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 244.335 g/mol | |
| Boiling Point | Not reported | – |
| Solubility | Limited data; soluble in DMF, DMSO |
Synthesis and Manufacturing
Synthetic Routes
The primary synthesis involves coupling N-Boc-L-tert-leucine with methylamine under activated conditions . A representative procedure includes:
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Activation: N-Boc-L-tert-leucine is treated with a coupling agent (e.g., HATU) in dichloromethane.
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Aminolysis: Reaction with methylamine yields the methylamide intermediate.
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Carbamate Formation: Protection of the α-amine with di-tert-butyl dicarbonate (BocO) completes the synthesis .
Purification and Characterization
Crude product purification typically employs column chromatography (silica gel, ethyl acetate/hexane). Purity is verified via HPLC (>95%) and chiral GC to confirm enantiomeric excess.
Applications in Organic Synthesis
Peptide Chemistry
The Boc group in this compound enables temporary amine protection during solid-phase peptide synthesis (SPPS). Its stability under basic conditions allows sequential deprotection using trifluoroacetic acid (TFA) . Recent advances demonstrate its utility in Boc-AAILs (amino acid ionic liquids), where it acts as a solvent, reactant, and catalyst in dipeptide formation .
Pharmaceutical Intermediates
This carbamate serves as a precursor to protease inhibitors and kinase modulators. For example, its incorporation into macrocyclic compounds enhances metabolic stability in drug candidates.
Table 2: Comparative Analysis of Carbamate Protecting Groups
| Protecting Group | Stability (Acid) | Stability (Base) | Deprotection Method |
|---|---|---|---|
| Boc | High | Low | TFA |
| Fmoc | Low | High | Piperidine |
| Cbz | Moderate | Moderate | H/Pd-C |
Future Perspectives
Innovations in Protective Group Chemistry
Emerging strategies focus on photolabile Boc derivatives for light-induced deprotection, enabling spatiotemporal control in synthesis . Additionally, enzymatic cleavage methods using esterases may offer greener alternatives .
Expansion into Bioconjugation
The compound’s chiral backbone is being explored for site-specific protein modification, leveraging its reactivity with cysteine residues.
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